molecular formula C8H15NO6 B15139714 N-Acetyl-D-talosamine-18O,d3

N-Acetyl-D-talosamine-18O,d3

Cat. No.: B15139714
M. Wt: 226.23 g/mol
InChI Key: MBLBDJOUHNCFQT-NDWXWZHXSA-N
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Description

N-Acetyl-D-talosamine-18O,d3 is a derivative of N-Acetyl-D-talosamine, a monosaccharide derivative. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and an 18O isotope along with deuterium (d3) labeling. It is primarily used in scientific research for studying various biochemical and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-talosamine-18O,d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The incorporation of the 18O isotope and deuterium labeling can be achieved through specific isotopic enrichment techniques during the synthesis process .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and accurate .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-talosamine-18O,d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Acetyl-D-talose, while reduction can regenerate N-Acetyl-D-talosamine .

Scientific Research Applications

N-Acetyl-D-talosamine-18O,d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-talosamine-18O,d3 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The molecular targets include enzymes involved in glycosylation and metabolic processes. The pathways affected by this compound can provide insights into the regulation of sugar metabolism and its implications for health and disease .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-D-galactosamine
  • N-Acetyl-D-glucosamine
  • N-Acetyl-D-mannosamine

Uniqueness

N-Acetyl-D-talosamine-18O,d3 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to other similar compounds, it provides distinct advantages in research applications where isotopic differentiation is crucial .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

226.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3,12+2

InChI Key

MBLBDJOUHNCFQT-NDWXWZHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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